molecular formula C14H21N3 B14869214 (6-Cyclohexyl-2-cyclopropylpyrimidin-4-yl)methanamine

(6-Cyclohexyl-2-cyclopropylpyrimidin-4-yl)methanamine

Cat. No.: B14869214
M. Wt: 231.34 g/mol
InChI Key: SCMHZFZQJAQASC-UHFFFAOYSA-N
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Description

(6-Cyclohexyl-2-cyclopropylpyrimidin-4-yl)methanamine is a heterocyclic compound featuring a pyrimidine ring substituted with cyclohexyl and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclohexyl-2-cyclopropylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with a cyclopropyl-substituted pyrimidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclohexyl-2-cyclopropylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like hypervalent iodine or TEMPO.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(6-Cyclohexyl-2-cyclopropylpyrimidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (6-Cyclohexyl-2-cyclopropylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.

    N-(Pyridin-2-yl)amides: These compounds also contain a pyrimidine ring and are known for their medicinal properties.

Uniqueness

(6-Cyclohexyl-2-cyclopropylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and cyclopropyl groups enhances its stability and potential for diverse applications compared to other pyrimidine derivatives.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

(6-cyclohexyl-2-cyclopropylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C14H21N3/c15-9-12-8-13(10-4-2-1-3-5-10)17-14(16-12)11-6-7-11/h8,10-11H,1-7,9,15H2

InChI Key

SCMHZFZQJAQASC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=NC(=C2)CN)C3CC3

Origin of Product

United States

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